Fmoc-D-homoleucine, also known as Fmoc-3-amino-5-methylhexanoic acid, is a modified amino acid widely utilized in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protective group, which allows for selective reactions during solid-phase peptide synthesis. This compound plays a crucial role in the development of peptides and proteins with specific functionalities, making it valuable in research and therapeutic applications.
Fmoc-D-homoleucine can be sourced from various chemical suppliers and manufacturers specializing in amino acids and peptide synthesis reagents. It is typically available as a high-purity product, often exceeding 98% purity as determined by high-performance liquid chromatography.
Fmoc-D-homoleucine is classified under the category of protected amino acids. It falls within the broader classification of synthetic organic compounds used in biochemistry and medicinal chemistry, particularly in the context of peptide synthesis.
The synthesis of Fmoc-D-homoleucine generally involves several key steps:
The reaction conditions are critical for successful synthesis. The use of an appropriate solvent, temperature control, and reaction time are essential to maximize yield and minimize side reactions. The purification process often employs reverse-phase high-performance liquid chromatography to achieve the desired purity.
Fmoc-D-homoleucine has a complex molecular structure characterized by its fluorenylmethyloxycarbonyl group attached to the amino acid backbone. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(C)C)C(=O)N
VHRMWRHTRSQVJJ-MRXNPFEDSA-N
Fmoc-D-homoleucine participates in several key reactions during peptide synthesis:
The deprotection of the Fmoc group requires careful control of reaction conditions to avoid unwanted side reactions or degradation of sensitive functional groups. Coupling reactions are generally conducted in aprotic solvents like dimethylformamide or dichloromethane to enhance solubility and reactivity.
The mechanism of action for Fmoc-D-homoleucine primarily revolves around its role as a protected amino acid in peptide synthesis. The Fmoc group serves as a protective moiety that prevents premature reactions at the amino group during the assembly of peptide chains.
Upon removal of the Fmoc group, the resulting free amino group is capable of participating in further chemical reactions, enabling the formation of complex peptide structures essential for biological function.
Fmoc-D-homoleucine is extensively used in various scientific fields:
Fmoc-D-homoleucine (Fmoc-D-Hleu-OH) serves as a critical non-proteinogenic building block in SPPS, enabling the construction of peptides with enhanced metabolic stability and structural diversity. Its integration faces unique challenges due to the steric bulk of the homoleucine side chain (extended β-carbon branch) and the D-configuration, which can impede coupling efficiency and promote side reactions. A predominant issue is diketopiperazine (DKP) formation, especially when incorporated at C-terminal positions or adjacent to proline residues. This intramolecular cyclization occurs when the deprotected α-amino group nucleophilically attacks the penultimate amide bond, releasing a six-membered cyclic dipeptide and cleaving the peptide from resin [2] [7].
Table 1: Strategies to Mitigate DKP Formation with Fmoc-D-Homoleucine
Condition | DKP Yield | Mitigation Approach |
---|---|---|
20% piperidine/DMF | 13.8% | Conventional method (high risk) |
2% DBU/5% piperazine/NMP | 3.6% | Optimized deprotection mixture |
Trityl-based protection | <2% | Acid-labile group avoiding piperidine |
Pre-formed dipeptide units | Negligible | Bypasses DKP-susceptible dipeptide intermediates |
Resin selection critically influences outcomes. While Wang resins (ester-linked) exacerbate DKP formation, 2-chlorotrityl chloride (CTC) resins suppress it via steric hindrance. For sequences prone to "traceless DKP" (undetectable in crude products but causing yield loss), replacing piperidine with tert-butyl ammonium fluoride (TBAF) or DBU/piperazine mixtures in NMP reduces DKP to ≤3.6% by minimizing base-catalyzed nucleophilic attack [7].
The fluorenylmethyloxycarbonyl (Fmoc) group in Fmoc-D-homoleucine (CAS 204320-60-5) and its β-homo variant (Fmoc-D-β-homoleucine, CAS 212688-54-5) provides orthogonal protection compatible with standard SPPS protocols. The Fmoc moiety is removed via piperidine-mediated β-elimination (20% in DMF), generating dibenzofulvene and CO₂. However, β-homoleucine derivatives require stringent control of enantiomeric purity (≥99.5% by chiral HPLC) to prevent epimerization during synthesis [6] [8].
Table 2: Properties of Fmoc-D-Homoleucine Variants
Parameter | Fmoc-D-Homoleucine | Fmoc-D-β-Homoleucine |
---|---|---|
CAS Number | 204320-60-5 | 212688-54-5 |
Molecular Formula | C₂₂H₂₅NO₄ | C₂₂H₂₅NO₄ |
Molecular Weight | 367.44 g/mol | 367.45 g/mol |
Optical Rotation [α]₂₀D | - | +10 ±1° (c=1 in MeOH) |
Chiral Purity | ≥97% (HPLC) | ≥99.5% (Chiral HPLC) |
For acid-sensitive sequences, alternative protecting groups (e.g., alloc or Trt) enable Pd⁰- or mild acid-mediated deprotection. However, Fmoc remains preferred due to its UV-detectable deprotection byproducts and compatibility with automated synthesizers. Storage at 0–8°C prevents Fmoc degradation and racemization [1] [10].
Incorporating Fmoc-D-homoleucine into peptide chains demands tailored coupling protocols due to its enhanced steric hindrance from the extended alkyl side chain. Standard carbodiimides (DIC) or uronium salts (HATU, HBTU) may yield incomplete acylation, necessitating optimization:
Table 3: Coupling Reagent Efficiency for Fmoc-D-Homoleucine
Reagent | Solvent | Coupling Yield | Racemization Risk |
---|---|---|---|
HBTU | DMF | 78% | Moderate |
HATU | DMF | 85% | Low |
PyBOP | NMP | 92% | Very Low |
DIC/HOBt | DCM:DMF (1:1) | 80% | Moderate |
Aspartimide formation (common with Asp-Gly/Asn sequences) is mitigated using bulky ester protections (e.g., OtBu → 2-phenylisopropyl) or cyanosulfurylide (CSY) groups, which suppress backbone cyclization by sterically blocking nucleophilic attack [2].
Final deprotection of peptides containing Fmoc-D-homoleucine requires trifluoroacetic acid (TFA) cocktails to cleave side-chain protections and resin linkages. Standard conditions (TFA:H₂O:triisopropylsilane, 95:2.5:2.5) efficiently remove tert-butyl, trityl, and Pmc/Pbf groups without epimerizing the D-homoleucine chiral center. However, two critical issues arise:
For orthogonal deprotection in convergent syntheses, acid-labile protections (e.g., trityl for Cys) or photocleavable groups (e.g., NVOC) enable selective removal while preserving Fmoc on D-homoleucine. Post-SPPS, Fmoc can be removed with 20% piperidine in DMF, though DBU-containing mixtures are preferred for DKP-prone sequences [7].
Table 4: Orthogonal Deprotection Strategies
Protecting Group | Deprotection Reagent | Compatibility with Fmoc-D-Homoleucine |
---|---|---|
Fmoc | 20% piperidine/DMF | Standard removal |
Trt | 1% TFA/DCM | Acid-sensitive sequences |
Alloc | Pd(PPh₃)₄/PhSiH₃ | Neutral pH, preserves Fmoc |
Pbf/Pmc | TFA (≥90%) | Standard cleavage |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9